molecular formula C12H15BrOZn B14901678 2-[(Cyclopentyloxy)methyl]phenylZinc bromide

2-[(Cyclopentyloxy)methyl]phenylZinc bromide

Cat. No.: B14901678
M. Wt: 320.5 g/mol
InChI Key: DZALZSWNSKVSEG-UHFFFAOYSA-M
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Description

2-[(cyclopentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a solution of the compound in THF, a common solvent for organometallic reagents. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(cyclopentyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(cyclopentyloxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The general reaction scheme is as follows:

2-[(cyclopentyloxy)methyl]bromobenzene+Zn2-[(cyclopentyloxy)methyl]phenylzinc bromide\text{2-[(cyclopentyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-[(cyclopentyloxy)methyl]bromobenzene+Zn→2-[(cyclopentyloxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the performance of the organozinc reagent.

Chemical Reactions Analysis

Types of Reactions

2-[(cyclopentyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.

    Solvents: THF is the preferred solvent due to its ability to stabilize organozinc compounds.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound.

Scientific Research Applications

2-[(cyclopentyloxy)methyl]phenylzinc bromide has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.

    Material Science: It is employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.

Mechanism of Action

The mechanism by which 2-[(cyclopentyloxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Similar in structure but lacks the cyclopentyloxy group.

    Benzylzinc Bromide: Contains a benzyl group instead of the cyclopentyloxy group.

    Cyclohexylzinc Bromide: Contains a cyclohexyl group instead of the cyclopentyloxy group.

Uniqueness

2-[(cyclopentyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclopentyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity profiles compared to its analogs.

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);cyclopentyloxymethylbenzene

InChI

InChI=1S/C12H15O.BrH.Zn/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1

InChI Key

DZALZSWNSKVSEG-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)OCC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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